Cas no 1095585-21-9 (5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione)

5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione
- NE33379
- 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione
-
- インチ: 1S/C13H16N2O2/c1-3-9-5-7-10(8-6-9)13(4-2)11(16)14-12(17)15-13/h5-8H,3-4H2,1-2H3,(H2,14,15,16,17)
- InChIKey: STGWOVLLRLUPTI-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C2C=CC(CC)=CC=2)(CC)NC(N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 58.2
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B437793-50mg |
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 50mg |
$ 185.00 | 2022-06-07 | ||
Aaron | AR01A0XL-50mg |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 95% | 50mg |
$142.00 | 2025-03-10 | |
Aaron | AR01A0XL-1g |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 95% | 1g |
$527.00 | 2025-02-14 | |
Enamine | EN300-109150-1g |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 95% | 1g |
$365.0 | 2023-10-27 | |
A2B Chem LLC | AV46285-500mg |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 95% | 500mg |
$335.00 | 2024-04-20 | |
Aaron | AR01A0XL-250mg |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 95% | 250mg |
$274.00 | 2025-02-14 | |
A2B Chem LLC | AV46285-100mg |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 95% | 100mg |
$169.00 | 2024-04-20 | |
A2B Chem LLC | AV46285-2.5g |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 95% | 2.5g |
$786.00 | 2024-04-20 | |
A2B Chem LLC | AV46285-5g |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 95% | 5g |
$1145.00 | 2024-04-20 | |
Enamine | EN300-109150-10.0g |
5-ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione |
1095585-21-9 | 95.0% | 10.0g |
$1564.0 | 2025-02-21 |
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
9. Book reviews
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dioneに関する追加情報
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione (CAS No. 1095585-21-9): A Comprehensive Overview
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione (CAS No. 1095585-21-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and biological properties. This compound, also known as EPIP for brevity, belongs to the class of imidazolidine derivatives and has been extensively studied for its potential therapeutic applications.
The chemical structure of 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione is characterized by a central imidazolidine ring with two substituents: an ethyl group and a 4-ethylphenyl group. This specific arrangement confers the molecule with distinct physicochemical properties that make it an attractive candidate for various pharmacological studies. The imidazolidine ring, in particular, is known for its ability to form stable complexes with metal ions, which can be leveraged in the design of metal-based drugs.
Recent advancements in computational chemistry have provided valuable insights into the molecular dynamics and interactions of EPIP. Molecular docking studies have revealed that this compound can effectively bind to several important biological targets, including enzymes and receptors involved in various disease pathways. For instance, research has shown that 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione exhibits potent inhibitory activity against certain kinases, making it a promising lead compound for the development of targeted cancer therapies.
In addition to its potential as an anticancer agent, EPIP has also been investigated for its neuroprotective properties. Preclinical studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These findings are supported by in vitro and in vivo experiments that have consistently shown the ability of 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione to modulate key signaling pathways involved in neuronal survival and function.
The pharmacokinetic profile of EPIP has also been a subject of extensive research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its therapeutic efficacy. Oral administration of 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione results in rapid absorption and good bioavailability, making it a suitable candidate for further clinical development.
To further validate the therapeutic potential of EPIP, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of this compound in various disease models. Preliminary results from phase I trials have indicated that 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione is well-tolerated by patients and shows promising antitumor activity in preclinical models of cancer. These findings have paved the way for more advanced clinical trials to assess its efficacy in larger patient populations.
In conclusion, 5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione (CAS No. 1095585-21-9) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to unravel its full potential, it is anticipated that this compound will play a significant role in advancing our understanding and treatment of various diseases.
1095585-21-9 (5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione) 関連製品
- 2137895-46-4(Methyl 7-ethoxy-1-benzofuran-3-carboxylate)
- 1805299-86-8(5-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-3-carbonyl chloride)
- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)
- 778599-83-0(3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)
- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)
- 1805245-74-2(5-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 878735-47-8(1,3,6,7-tetramethyl-8-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2228334-45-8(3-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-ol)
- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)



